molecular formula C17H15FN2O3S2 B2874169 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 942003-59-0

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2874169
CAS RN: 942003-59-0
M. Wt: 378.44
InChI Key: OHVYESIBKLGJQR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. FBTA belongs to the class of compounds known as sulfonamides, which have been widely used in medicine for their antibacterial and antifungal properties. However, FBTA has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

A study described the preparation of a closely related compound through a reaction between benzo[d]thiazol-2-amine and a fluoro-substituted aromatic compound, highlighting the importance of detailed analytical characterization including NMR, UV, IR, and mass spectral data for novel fluoro-substituted benzothiazole derivatives (Manolov, Ivanov, & Bojilov, 2021).

Spectroscopic Studies

Research on spectroscopic and theoretical investigations of thiadiazole derivatives, which share structural similarities with the target compound, showcased dual fluorescence effects related to molecular aggregation and charge transfer, offering insights into the use of such compounds as fluorescence probes in biological and molecular medicine contexts (Budziak et al., 2019).

Biological Activity

A novel insecticide with a unique chemical structure showing strong activity against pests was identified, suggesting the potential of fluoro-substituted benzothiazole derivatives in developing new agrochemicals (Tohnishi et al., 2005).

Fluorescence Detection and Environmental Applications

The creation of reaction-based fluorescent probes for selective detection of thiophenols over aliphatic thiols illustrates the adaptability of fluoro-substituted compounds in environmental sensing technologies, emphasizing their utility in chemical and biological sciences (Wang et al., 2012).

Antimicrobial Activities

The synthesis and evaluation of arylsulfonamide derivatives containing quinazolinone for bioactivities against bacterial and fungal strains show the pharmaceutical applications of fluoro-substituted benzothiazoles, indicating their potential in addressing microbial resistance (Zeng et al., 2016).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYESIBKLGJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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